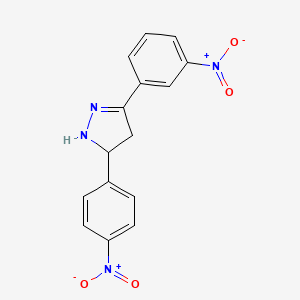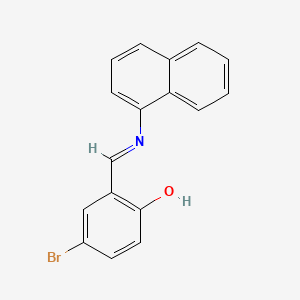
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of nitro groups at the 3 and 4 positions of the phenyl rings attached to the pyrazole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The nitro groups are introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole.
Oxidation: 3-(3-Nitrosophenyl)-5-(4-nitrosophenyl)-4,5-dihydro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学研究应用
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate .
- 1-(3-Nitrophenyl)ethanone .
- 1-(4-Nitrophenyl)ethanone .
Uniqueness
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two nitro groups at different positions on the phenyl rings can significantly influence its reactivity and interactions with biological targets.
属性
分子式 |
C15H12N4O4 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)12-6-4-10(5-7-12)14-9-15(17-16-14)11-2-1-3-13(8-11)19(22)23/h1-8,14,16H,9H2 |
InChI 键 |
BXVPNPDHHLGLQY-UHFFFAOYSA-N |
规范 SMILES |
C1C(NN=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11559239.png)
![N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11559241.png)
![3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11559246.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559248.png)
![2,4-dichloro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559255.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559260.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11559262.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide](/img/structure/B11559271.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11559278.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11559286.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)

